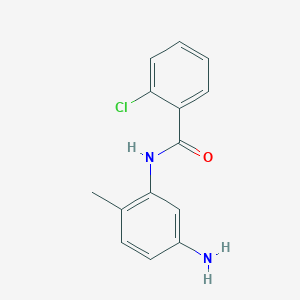

N-(5-amino-2-methylphenyl)-2-chlorobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds like “N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine” has been reported. These compounds were synthesized by the reaction of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine with various ketones . Another method involves reducing N-(5-nitro-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine in an ester solvent under the action of a reducing reagent .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed. For instance, “N-(5-Amino-2-methylphenyl)propanamide” has a molecular formula of C10H14N2O, an average mass of 178.231 Da, and a monoisotopic mass of 178.110611 Da .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, “N-(5-Amino-2-methylphenyl)propanamide” has a density of 1.1±0.1 g/cm3, a boiling point of 370.8±30.0 °C at 760 mmHg, and a flash point of 178.1±24.6 °C .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

- Research has demonstrated the synthesis of related compounds with significant biological activities. For instance, a series of compounds, including those similar in structure to N-(5-amino-2-methylphenyl)-2-chlorobenzamide, have been prepared and evaluated for their antimalarial activity, showing promising results against Plasmodium berghei in mice, indicating potential for clinical trial in humans (Werbel et al., 1986).

Herbicidal Activity

- Compounds related to this compound, such as N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide, have been identified as herbicidally active, showing potential utility in agricultural applications for controlling annual and perennial grasses (Viste et al., 1970).

Antitumor Activity

- The synthesis and evaluation of derivatives have highlighted their potent and selective antitumor activity against various cancer cell lines, including breast, ovarian, colon, and renal cell lines. The metabolism of these compounds is suspected to play a crucial role in their mode of action, which remains to be fully elucidated (Chua et al., 1999).

Pharmacological Profile

- In-depth pharmacological profiling of related compounds has been conducted, revealing potent inverse agonist activity at specific receptor sites, suggesting potential applications in treating psychiatric disorders (Vanover et al., 2006).

Chemical Modification and Applications

- Studies have explored the reversible blocking of amino groups, demonstrating the utility of related chemical processes in synthetic chemistry and potentially in drug development (Dixon & Perham, 1968).

Corrosion Inhibition

- Research into pyranopyrazole derivatives, closely related to this compound, has shown their effectiveness as corrosion inhibitors for mild steel in acidic solutions, indicating their potential for industrial applications (Yadav et al., 2016).

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

It’s worth noting that similar compounds have been found to exhibit antimicrobial and antioxidant activities .

Mode of Action

It’s known that similar compounds act as inhibitors of certain enzymes, disrupting the normal function of microbial cells, leading to their death

Biochemical Pathways

Related compounds have been found to interfere with the synthesis of essential components of microbial cells, leading to their death .

Pharmacokinetics

Similar compounds are known to be absorbed and distributed throughout the body, metabolized by the liver, and excreted through the kidneys .

Result of Action

Similar compounds have been found to exhibit antimicrobial and antioxidant activities, suggesting that they may disrupt the growth of microbial cells and neutralize harmful free radicals .

Eigenschaften

IUPAC Name |

N-(5-amino-2-methylphenyl)-2-chlorobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2O/c1-9-6-7-10(16)8-13(9)17-14(18)11-4-2-3-5-12(11)15/h2-8H,16H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBEYRMYSVPHKHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N)NC(=O)C2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Methyl-3-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]pyrazin-2-one](/img/structure/B2748520.png)

![N-[[1-(1,3-Benzoxazol-2-yl)piperidin-4-yl]methyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2748525.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2748526.png)

![N-(2-cyanophenyl)-N'-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]ethanediamide](/img/structure/B2748527.png)

![N~6~-(2-chlorobenzyl)-N~4~-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2748529.png)

![N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide](/img/structure/B2748530.png)

![N-({[2,3'-bifuran]-5-yl}methyl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2748532.png)

![2-Prop-2-enoyl-2,7-diazaspiro[3.4]octan-6-one](/img/structure/B2748536.png)